8-Hydroxy-2-iodonaphthalene-1,4-dione
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Overview
Description
8-Hydroxy-2-iodonaphthalene-1,4-dione is a chemical compound with the molecular formula C10H5IO3 It is a derivative of naphthoquinone, characterized by the presence of both hydroxyl and iodine substituents on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2-iodonaphthalene-1,4-dione typically involves the iodination of 8-hydroxy-1,4-naphthoquinone. One common method includes the reaction of 8-hydroxy-1,4-naphthoquinone with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-2-iodonaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkylamines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can exhibit different chemical and biological properties.
Scientific Research Applications
8-Hydroxy-2-iodonaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-iodonaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where the induced oxidative stress can lead to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Lawsone (2-hydroxy-1,4-naphthoquinone): A natural product with significant biological activity.
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and allelopathic properties.
Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone): Exhibits various tautomeric forms and is used in dye synthesis.
Uniqueness: 8-Hydroxy-2-iodonaphthalene-1,4-dione is unique due to the presence of both hydroxyl and iodine substituents, which impart distinct chemical reactivity and potential biological activities. The iodine atom, in particular, enhances its electrophilic properties, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
95931-06-9 |
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Molecular Formula |
C10H5IO3 |
Molecular Weight |
300.05 g/mol |
IUPAC Name |
8-hydroxy-2-iodonaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5IO3/c11-6-4-8(13)5-2-1-3-7(12)9(5)10(6)14/h1-4,12H |
InChI Key |
ZFZRUHNXZCENJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)I |
Origin of Product |
United States |
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